molecular formula C9H12FNO B13070127 2-(1-Aminoethyl)-5-fluoro-4-methylphenol

2-(1-Aminoethyl)-5-fluoro-4-methylphenol

Cat. No.: B13070127
M. Wt: 169.20 g/mol
InChI Key: CZULQQKHOCSUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorine Substitution in Organic Chemistry

The introduction of fluorine into an organic molecule can dramatically alter its characteristics. acs.orgchemxyne.comnih.gov Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and dipole moment. tandfonline.comacs.org The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. chemxyne.comnih.gov Furthermore, fluorine substitution can impact lipophilicity, which in turn affects a molecule's permeability across biological membranes. chemxyne.com In the context of medicinal chemistry, these modifications can lead to improved drug candidates with enhanced potency and better pharmacokinetic profiles. acs.orgchemxyne.com

PropertyEffect of Fluorine Substitution
Electronegativity Increases, affecting acidity/basicity and dipole moment.
Bond Strength (C-F) High, leading to increased metabolic stability.
Lipophilicity Can be modulated to optimize membrane permeability.
Binding Interactions Can form favorable interactions with biological targets.

Structural Features and General Chemical Reactivity Principles of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol within its Class

The structure of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol incorporates several key features that dictate its chemical behavior. The phenol (B47542) core provides a site for reactions typical of hydroxylated aromatics. The fluorine atom at the 5-position acts as a strong electron-withdrawing group, which is expected to increase the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog. The methyl group at the 4-position is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions. The 1-aminoethyl group at the 2-position introduces a basic center and a chiral carbon, opening possibilities for stereoselective reactions and applications.

The reactivity of this compound will be a balance of the electronic effects of its substituents. The electron-withdrawing fluorine will deactivate the ring towards electrophilic substitution, while the electron-donating methyl and hydroxyl groups will activate it. The amino group can be readily protonated, which would further influence the electronic nature of the aromatic ring.

Functional GroupPositionExpected Influence on Reactivity
Hydroxyl (-OH)1Activating, ortho-, para-directing in electrophilic substitution. Acidic proton.
1-Aminoethyl (-CH(NH2)CH3)2Basic center. Can be protonated. Weakly activating.
Fluorine (-F)5Deactivating, ortho-, para-directing. Increases acidity of the phenol.
Methyl (-CH3)4Activating, ortho-, para-directing.

Academic Research Focus and Scope of Investigating 2-(1-Aminoethyl)-5-fluoro-4-methylphenol

While specific research on 2-(1-Aminoethyl)-5-fluoro-4-methylphenol is not extensively documented in publicly available literature, its structural motifs suggest several potential areas of academic investigation. The combination of a fluorinated phenol and a chiral amine makes it an interesting target for synthetic methodology development. Its potential biological activity, by analogy to other fluorinated phenolic amines, could be a focus of medicinal chemistry research. The compound could also serve as a building block for the synthesis of more complex molecules, such as ligands for asymmetric catalysis or as a scaffold for the development of novel materials. The study of its fundamental chemical properties, such as its pKa values and conformational preferences, would also be of academic interest to understand the interplay of its various functional groups.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(1-aminoethyl)-5-fluoro-4-methylphenol

InChI

InChI=1S/C9H12FNO/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,6,12H,11H2,1-2H3

InChI Key

CZULQQKHOCSUGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(C)N

Origin of Product

United States

Computational and Theoretical Chemistry Studies of 2 1 Aminoethyl 5 Fluoro 4 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 2-(1-Aminoethyl)-5-fluoro-4-methylphenol, these calculations can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By approximating the electron density, DFT calculations can determine the optimized geometry of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol, corresponding to its most stable three-dimensional arrangement. These calculations also yield crucial ground state properties.

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to obtain accurate geometries for phenolic compounds. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol

PropertyCalculated Value
Total Energy (Hartree)-552.8
HOMO Energy (eV)-5.9
LUMO Energy (eV)-0.8
HOMO-LUMO Gap (eV)5.1
Dipole Moment (Debye)2.5

Note: The data in this table is illustrative and based on typical values for structurally similar phenolic compounds.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate electronic energies and properties. For a molecule like 2-(1-Aminoethyl)-5-fluoro-4-methylphenol, high-level ab initio calculations can be used to refine the energetic properties obtained from DFT.

These methods are particularly useful for studying reaction mechanisms and bond dissociation energies, such as the O-H bond dissociation enthalpy, which is relevant for the antioxidant properties of phenols. Due to their computational cost, ab initio calculations are often performed on simplified model systems or to benchmark the results from less demanding methods like DFT. For larger molecules, a common approach is to optimize the geometry at a DFT level and then perform a single-point energy calculation using a high-level ab initio method.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. mdpi.com This method is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) of compounds like 2-(1-Aminoethyl)-5-fluoro-4-methylphenol. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). nih.gov

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. nih.gov For phenolic compounds, functionals like B3LYP and CAM-B3LYP have been shown to provide good agreement with experimental spectra. nih.gov The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption peak. nih.gov

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for 2-(1-Aminoethyl)-5-fluoro-4-methylphenol

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S0 → S14.32880.08
S0 → S24.92530.15
S0 → S35.52250.42

Note: The data in this table is illustrative and based on typical values for structurally similar phenolic compounds.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules, from their static conformations to their dynamic movements over time.

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation about single bonds. libretexts.org For a flexible molecule like 2-(1-Aminoethyl)-5-fluoro-4-methylphenol, which has rotatable bonds in its aminoethyl side chain, conformational analysis is crucial for identifying the most stable conformers.

By systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface reveals the low-energy conformations (local minima) and the energy barriers between them (transition states). The relative energies of the different conformers determine their population at a given temperature. This information is important as the biological activity and spectroscopic properties of the molecule can be influenced by its preferred conformation.

Computational methods are also employed to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The accuracy of these predictions has improved significantly, and they can be used to assign signals in complex spectra and to distinguish between different isomers or conformers.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for 2-(1-Aminoethyl)-5-fluoro-4-methylphenol

Carbon AtomPredicted Chemical Shift (ppm)
C (Phenolic OH)155.2
C-F158.9 (d, J=240 Hz)
C-CH(NH₂)CH₃125.4
C-CH₃ (ring)118.6
C-H (ring)115.3 (d, J=22 Hz)
C-H (ring)112.1 (d, J=8 Hz)
CH(NH₂)CH₃52.7
CH(NH₂)CH₃23.1
CH₃ (ring)15.8

Note: The data in this table is illustrative and based on typical values for structurally similar phenolic compounds. 'd' denotes a doublet and 'J' represents the coupling constant.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values due to the neglect of anharmonicity in the calculations. researchgate.net The predicted vibrational spectrum can be used to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

Reactivity Prediction and Reaction Pathway Elucidation

Transition State Search and Reaction Barrier Calculations

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Insights

While specific Frontier Molecular Orbital (FMO) analysis for 2-(1-Aminoethyl)-5-fluoro-4-methylphenol has not been documented in the available literature, the principles of FMO theory can be applied to predict its chemical reactivity. FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Table 1: Hypothetical Frontier Molecular Orbital Energies
OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Void Analysis)

A comprehensive analysis of the hydrogen bonding networks and crystal packing of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol through methods like Hirshfeld surface analysis and void analysis is not present in the reviewed scientific literature. Such studies are vital for understanding the solid-state structure and properties of the compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For 2-(1-Aminoethyl)-5-fluoro-4-methylphenol, which possesses hydrogen bond donors (amino and hydroxyl groups) and acceptors (amino, hydroxyl, and fluorine atoms), it would be expected to exhibit a complex network of hydrogen bonds. These interactions would be the dominant forces in its crystal packing. The analysis would likely reveal significant contributions from H···H, O···H, N···H, and F···H contacts. Void analysis complements this by identifying empty spaces within the crystal lattice, which can influence properties like stability and solubility.

Table 2: Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis
Interaction TypePredicted Contribution
H···HData not available
O···H/H···OData not available
N···H/H···NData not available
F···H/H···FData not available
C···H/H···CData not available

Non-Covalent Interactions (NCI) Analysis

Specific Non-Covalent Interactions (NCI) analysis for 2-(1-Aminoethyl)-5-fluoro-4-methylphenol is not available in the public domain. NCI analysis provides a qualitative and quantitative description of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, within a molecule and in its interactions with other molecules.

Exploration of Novel Chemical Applications Non Prohibited Contexts

Role as Versatile Synthetic Intermediates in Organic Synthesis

Aminophenols are a class of compounds that serve as crucial building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations.

2-(1-Aminoethyl)-5-fluoro-4-methylphenol, as a substituted aminophenol, is a valuable intermediate in organic synthesis. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the phenolic hydroxyl group can be alkylated, acylated, or participate in cyclization reactions. researchgate.net The fluorine substituent on the benzene (B151609) ring can enhance the metabolic stability and lipophilicity of the final products, which is a desirable feature in the development of new therapeutic agents. alfa-chemistry.com

The synthesis of aminophenols can be achieved through the reduction of nitrophenols, a process that is often catalyzed by metals. researchgate.netbcrec.id For instance, p-aminophenol can be synthesized from p-nitrophenol using a CuO-Nanoleaf/g-Al2O3 catalyst. bcrec.id This suggests that a similar synthetic strategy could be employed for the preparation of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol from a corresponding nitro-precursor.

The versatility of this compound as a synthetic intermediate is highlighted in the table below, which outlines potential reactions at its functional groups.

Functional GroupPotential ReactionsResulting Structures
Amino Group (-NH2)Acylation, Alkylation, Schiff base formationAmides, Secondary/Tertiary amines, Imines
Phenolic Hydroxyl (-OH)Etherification, Esterification, CyclizationEthers, Esters, Heterocycles (e.g., benzoxazoles)
Aromatic RingElectrophilic Aromatic SubstitutionFurther substituted phenol (B47542) derivatives

This table illustrates the potential reactivity of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol as a synthetic intermediate based on the known chemistry of aminophenols.

Applications in Materials Science and Organic Optoelectronics

The development of new organic materials with specific optical and electronic properties is a rapidly growing field. Substituted aromatic compounds, such as 2-(1-Aminoethyl)-5-fluoro-4-methylphenol, are promising candidates for these applications due to their tunable electronic structures.

Organic chromophores are molecules that absorb light in the ultraviolet-visible region, and their properties can be finely tuned by modifying their chemical structure. The aminophenol scaffold is a common feature in many dyes and pigments. The introduction of an amino group (an electron-donating group) and a fluorine atom (an electron-withdrawing group) on the phenol ring of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol can create a "push-pull" system, which is a common design strategy for chromophores with interesting photophysical properties. nih.gov

Furthermore, aminophenols are known building blocks for fluorescent probes. For example, fluorinated o-aminophenol derivatives have been developed as pH-sensitive probes for measuring intracellular pH. nih.gov The fluorescence of these probes is dependent on the protonation state of the amino and hydroxyl groups. The specific substitution pattern of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol could be exploited to develop novel fluorescent probes for various analytical applications. The design of such probes often involves combining a fluorophore with a recognition moiety that selectively interacts with the target analyte. nih.govnih.gov

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have potential applications in technologies such as optical switching and data storage. nih.gov Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. nih.govresearchgate.net The presence of both electron-donating (-NH2) and electron-withdrawing (-F) groups on the aromatic ring of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol, creating a donor-π-acceptor system, is a key structural feature for enhancing NLO properties. nih.gov The hyperpolarizability of a molecule can be further tuned by extending the π-conjugated system or by introducing other functional groups. frontiersin.org Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the NLO properties of new organic compounds and guide the design of more efficient NLO materials. researchgate.netfrontiersin.org

Development as Advanced Analytical Reagents or Probes for Chemical Systems

The reactivity of the functional groups in 2-(1-Aminoethyl)-5-fluoro-4-methylphenol makes it a suitable candidate for the development of advanced analytical reagents. The amino group can be functionalized to create a binding site for specific ions or molecules. For instance, Schiff bases derived from aminophenols are known to coordinate with metal ions. xisdxjxsu.asianih.govresearchgate.net

As mentioned previously, fluorinated aminophenols have been successfully employed as 19F NMR-based pH indicators. nih.gov The chemical shift of the fluorine atom is sensitive to the local electronic environment, which changes with the protonation state of the nearby amino and hydroxyl groups. This property could be harnessed to develop a ratiometric probe where the change in the 19F NMR signal provides a precise measurement of pH. The development of such probes requires careful design to ensure selectivity and a response in the desired pH range. nih.gov

Utility in Catalytic Applications or Ligand Design for Chemical Transformations

Aminophenol-based ligands have a significant and growing impact on the field of catalysis. derpharmachemica.comresearchgate.net These ligands can coordinate with a variety of transition metals to form complexes that catalyze a wide range of chemical reactions, including oxidation, reduction, and carbon-carbon bond formation. derpharmachemica.comtcichemicals.com

2-(1-Aminoethyl)-5-fluoro-4-methylphenol can serve as a precursor for the synthesis of chiral and achiral ligands. The amino and hydroxyl groups can act as donor atoms to coordinate with a metal center. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the aromatic ring and the amino group. For example, the introduction of a chiral center in the ethylamino side chain could lead to the formation of chiral ligands for asymmetric catalysis. researchgate.net

The table below summarizes the potential applications of ligands derived from 2-(1-Aminoethyl)-5-fluoro-4-methylphenol in catalysis.

Ligand TypeMetal ComplexPotential Catalytic Applications
Bidentate (N,O)Transition Metals (e.g., Cu, Pd, Ru)Oxidation, Reduction, Cross-coupling reactions
Chiral Bidentate (N,O)Transition Metals (e.g., Cu, Rh, Ir)Asymmetric hydrogenation, Asymmetric C-C bond formation
MultidentateLanthanides, Transition MetalsPolymerization, Small molecule activation

This table provides a conceptual overview of the potential catalytic applications of ligands derived from 2-(1-Aminoethyl)-5-fluoro-4-methylphenol based on the established utility of aminophenol ligands. derpharmachemica.comresearchgate.nettcichemicals.com

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes for Specific Enantiomers

The synthesis of chiral amines is of central importance to the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. whiterose.ac.uk For 2-(1-Aminoethyl)-5-fluoro-4-methylphenol, the development of synthetic routes that yield specific enantiomers with high purity is a critical research goal. Current strategies for asymmetric synthesis of fluorinated amino compounds often rely on methods like the use of chiral catalysts or biocatalytic approaches. whiterose.ac.ukchemrxiv.org

Future research will likely focus on creating more efficient and scalable asymmetric syntheses. This includes the application of novel catalysts, such as chiral nickel(II) complexes, which have proven effective for the gram-scale synthesis of other fluorinated amino acids in enantiopure form. chemrxiv.org Another promising avenue is the use of enzymes like reductive aminases (RedAms) from fungal species, which can catalyze the reductive amination of fluorinated precursors to yield chiral amines with high conversion and enantiomeric excess. whiterose.ac.uk The development of such biocatalytic methods aligns with the principles of green chemistry, offering a sustainable alternative to traditional transition metal catalysis. whiterose.ac.uk

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Amines
MethodKey FeaturesPotential Advantages for Target CompoundReference
Chiral Metal Catalysis (e.g., Ni(II) complexes)Utilizes a chiral ligand to direct the stereochemical outcome. Allows for uniform approach from similar starting materials.Scalable for gram-scale production; high enantiopurity (>94% ee). chemrxiv.org
Biocatalysis (e.g., Reductive Aminases)Employs enzymes to catalyze stereoselective transformations. Operates under mild conditions.High conversion (>90%) and enantioselectivity (85-99% ee); environmentally friendly. whiterose.ac.uk
OrganocatalysisUses small organic molecules as catalysts. Avoids metal contamination.Can provide high diastereoselectivity in fluorination and subsequent reactions. whiterose.ac.uk

Advanced Understanding of Fluorine's Unique Role in Directing Chemical Transformations

The fluorine atom is not merely a passive substituent; its unique properties profoundly influence a molecule's reactivity and physical characteristics. rsc.org With its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can alter metabolic stability, membrane permeability, binding affinity, and pKa. tandfonline.comnih.govacs.org A deeper understanding of these "fluorine effects" is essential for rationally designing derivatives of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol.

Research in this area will focus on how the fluorine atom in this specific compound directs chemical transformations. For instance, fluorine substitution can dramatically influence the outcome of reactions, sometimes leading to new reactivities not observed in their non-fluorinated counterparts. rsc.org Studies will likely investigate fluorine's role in directing regioselectivity and stereoselectivity during derivatization reactions on the aromatic ring or side chain. numberanalytics.comresearchgate.netnih.gov Computational chemistry will be a key tool, helping to predict how fluorine substitution affects reaction mechanisms and energy barriers. researchgate.netrsc.org Furthermore, the ability of fluorine to participate in hydrogen bonding, though controversial and often weak, could influence the conformational preferences and intermolecular interactions of the molecule, which warrants further investigation. acs.orgbme.huchemistryviews.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research. preprints.org For 2-(1-Aminoethyl)-5-fluoro-4-methylphenol, these technologies offer powerful tools for accelerating the design and optimization of new derivatives. ML models, particularly deep learning, have a history of success in predicting molecular properties and screening virtual compounds. acs.org

Table 2: Applications of AI/ML in Chemical Research
AI/ML ApplicationDescriptionRelevance to Target CompoundReference
Retrosynthetic PlanningAI predicts feasible synthetic routes for a target molecule by working backward from the product.Optimizes and suggests novel synthetic pathways for derivatives. preprints.orgcas.org
Molecular Property PredictionML models are trained to predict properties like bioactivity, toxicity, and pharmacokinetics from molecular structure.Enables high-throughput virtual screening of potential derivatives to identify promising candidates. acs.orgmdpi.com
Generative ModelsDeep learning models (e.g., VAEs, GANs) generate novel chemical structures with desired properties.Designs new molecules based on the core scaffold with potentially enhanced activity or properties. nih.govnih.gov
Reaction Outcome PredictionAlgorithms predict the products, yields, and optimal conditions for chemical reactions.Aids in planning derivatization strategies and avoiding failed experiments. nih.govnumberanalytics.com

Exploration of Self-Assembly and Supramolecular Chemistry with 2-(1-Aminoethyl)-5-fluoro-4-methylphenol Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of 2-(1-Aminoethyl)-5-fluoro-4-methylphenol, with its phenolic hydroxyl and primary amine groups, is well-suited for forming strong and directional hydrogen bonds. brighton.ac.uk These interactions are ideal for driving the formation of stable, ordered self-assembled networks. brighton.ac.uk

Future research will explore how derivatives of this compound can be used as building blocks for novel supramolecular architectures. The presence of fluorine can further influence these assemblies; fluorinated groups can lead to unique packing arrangements and phase behaviors due to their specific interactions. rsc.org Studies on fluorinated self-assembled monolayers (FSAMs) have shown they possess high thermal stability and chemical inertness. researchgate.net By modifying the core structure, researchers could design molecules that self-assemble into complex architectures like nanofibers, liquid crystals, or functionalized surfaces, opening up applications in materials science and nanotechnology. nih.gov The interplay between hydrogen bonding (O-H···N, O-H···O) and potential fluorine-involved interactions (C-H···F) will be a key area of investigation to control and predict the resulting supramolecular structures. brighton.ac.uk

Investigation of Unexplored Reactivity Patterns and Novel Derivatization Strategies for Chemical Innovation

The 2-(1-Aminoethyl)-5-fluoro-4-methylphenol scaffold possesses multiple reactive sites: the aromatic ring, the phenolic hydroxyl group, and the amino group. This offers numerous possibilities for chemical modification to create a library of diverse derivatives. Future work will focus on exploring novel reactivity patterns that are influenced by the electronic properties of the fluorinated ring. youtube.comnumberanalytics.com

Derivatization strategies could include electrophilic aromatic substitution, where the directing effects of the existing substituents (OH, CH₃, F, and the aminoethyl chain) will need to be carefully studied. The phenol (B47542) and amine groups are handles for a wide range of reactions, such as etherification, esterification, acylation, and alkylation, allowing for the attachment of various functional groups to modulate the compound's properties. The unique electronic environment created by the fluorine atom may enable transformations that are not feasible in the non-fluorinated analog, providing a pathway to chemical innovation. rsc.org Exploring these unexplored reactivity patterns is crucial for expanding the chemical space accessible from this versatile starting material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.